molecular formula C24H20N2O4 B3665929 2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

Cat. No.: B3665929
M. Wt: 400.4 g/mol
InChI Key: XBQXWWSOPVDXML-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a dimethylphenoxy group and a benzoxazinyl phenylacetamide moiety, which contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-15-7-5-8-16(2)22(15)29-14-21(27)25-18-10-6-9-17(13-18)23-26-20-12-4-3-11-19(20)24(28)30-23/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQXWWSOPVDXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2,6-dimethylphenoxy group, which is then coupled with a benzoxazinyl phenylacetamide intermediate. Key steps include:

    Formation of 2,6-Dimethylphenoxy Intermediate: This can be achieved through the reaction of 2,6-dimethylphenol with an appropriate halogenating agent (e.g., bromine or chlorine) to form 2,6-dimethylphenyl halide, followed by nucleophilic substitution with a suitable nucleophile.

    Synthesis of Benzoxazinyl Phenylacetamide: This involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative to form the benzoxazinone ring, followed by acylation to introduce the phenylacetamide group.

    Coupling Reaction: The final step involves coupling the 2,6-dimethylphenoxy intermediate with the benzoxazinyl phenylacetamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoxazinone moieties, depending on the nature of the nucleophile and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)acetamide: Lacks the benzoxazinyl phenyl group, resulting in different chemical properties and reactivity.

    N-(3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)acetamide: Similar structure but without the dimethylphenoxy group, affecting its overall activity and applications.

Uniqueness

2-(2,6-Dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,6-dimethylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

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